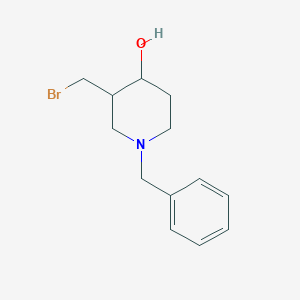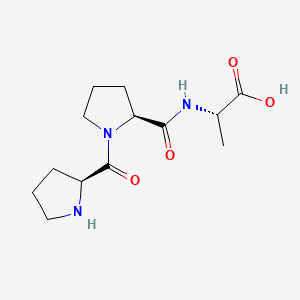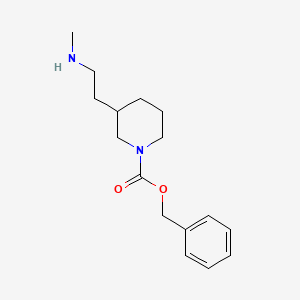
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine is an organic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a 3,6-dihydro-2H-pyran-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine typically involves the bromination of 2-(3,6-dihydro-2H-pyran-4-yl)pyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring and the dihydropyran moiety can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-(3,6-dihydro-2H-pyran-4-yl)pyridine-5-azide, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 5-phenyl-2-(3,6-dihydro-2H-pyran-4-yl)pyridine.
Applications De Recherche Scientifique
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,6-dihydro-2H-pyran-4-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-chloro-2-(3,6-dihydro-2H-pyran-4-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-iodo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine: Contains an iodine atom, which is larger and more polarizable than bromine, potentially leading to different reactivity and interactions.
Uniqueness
The presence of the bromine atom in 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine imparts unique reactivity, particularly in substitution and coupling reactions
Propriétés
Numéro CAS |
223556-13-6 |
|---|---|
Formule moléculaire |
C10H10BrNO |
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine |
InChI |
InChI=1S/C10H10BrNO/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-3,7H,4-6H2 |
Clé InChI |
XBIOQUBQVKNLPV-UHFFFAOYSA-N |
SMILES canonique |
C1COCC=C1C2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethylthioimidazo[1,2-a]Pyridine](/img/structure/B13968892.png)
![Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13968894.png)
![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)









